

An In-depth Technical Guide to (S)-ethyl 4-chloro-3-hydroxybutanoate

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Compound of Interest

Compound Name: *Ethyl 4-chloro-3-hydroxybutanoate*

Cat. No.: *B076548*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(S)-ethyl 4-chloro-3-hydroxybutanoate**, a key chiral intermediate in the pharmaceutical industry.

Chemical Identity and Physical Properties

(S)-ethyl 4-chloro-3-hydroxybutanoate is a chiral organic compound valued for its role as a versatile building block in asymmetric synthesis.^[1] Its chemical structure consists of a four-carbon chain with a chloro group at the fourth position, a hydroxyl group at the third (chiral center), and an ethyl ester at the carboxyl end.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	ethyl (3S)-4-chloro-3-hydroxybutanoate [2]
CAS Number	86728-85-0 [3]
Molecular Formula	C ₆ H ₁₁ ClO ₃ [3]
Molecular Weight	166.60 g/mol
SMILES	CCOC(=O)C--INVALID-LINK--CCI
InChI Key	ZAJNMXDBJKCCAT-YFKPBYRVSA-N

Table 2: Physical and Chemical Properties

Property	Value	Reference(s)
Appearance	Colorless to light yellow liquid	[4]
Density	1.19 g/mL at 25 °C	
Boiling Point	93-95 °C at 5 mmHg	
Refractive Index (n _{20/D})	1.453	
Optical Rotation ([α] _{23/D})	-14° (neat)	
Flash Point	113 °C (closed cup)	
Purity (typical)	≥ 95-98% (GC)	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **(S)-ethyl 4-chloro-3-hydroxybutanoate**.

Table 3: Spectroscopic Data

Technique	Key Peaks and Assignments
¹ H NMR	Data available in spectral databases. [2]
¹³ C NMR	Data available in spectral databases. [2]
FT-IR (neat)	Broad O-H stretch (~3452 cm ⁻¹), C=O stretch of the ester (~1730-1750 cm ⁻¹), C-O stretches, and C-Cl stretch. [5] [6]
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight.

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing (S)-**ethyl 4-chloro-3-hydroxybutanoate** is the asymmetric reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate. Biocatalytic methods using various microorganisms or isolated enzymes are favored for their high enantioselectivity.[\[7\]](#)

Biocatalytic Asymmetric Reduction

This protocol is a generalized procedure based on common methodologies described in the literature.[\[7\]](#)[\[8\]](#)

Objective: To synthesize (S)-**ethyl 4-chloro-3-hydroxybutanoate** via the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a recombinant *E. coli* expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.

Materials:

- Ethyl 4-chloro-3-oxobutanoate
- Recombinant *E. coli* cells expressing carbonyl reductase and glucose dehydrogenase
- Glucose
- Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5-7.0)

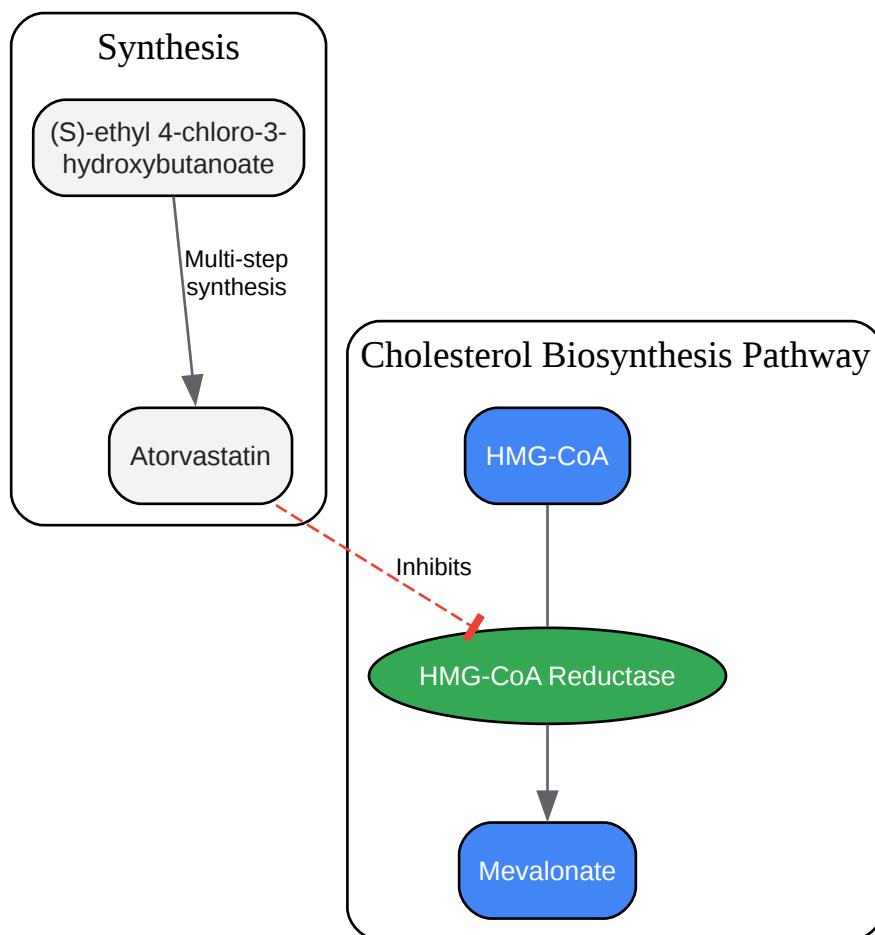
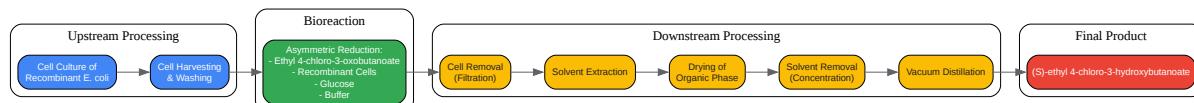
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate or magnesium sulfate
- Celite

Experimental Procedure:

- Cell Culture and Harvest:
 - Cultivate the recombinant *E. coli* strain in a suitable growth medium until the desired cell density is reached.
 - Harvest the cells by centrifugation.
 - Wash the cell pellet with phosphate buffer to remove residual medium.
- Biocatalytic Reduction:
 - In a reaction vessel, prepare a reaction mixture containing the phosphate buffer, glucose (as the co-substrate for cofactor regeneration), and the harvested recombinant *E. coli* cells.
 - Add ethyl 4-chloro-3-oxobutanoate to the reaction mixture. The substrate can be added in batches to minimize substrate inhibition.
 - Maintain the reaction at a controlled temperature (typically 25-35 °C) with gentle agitation.
 - Monitor the progress of the reaction by techniques such as GC or HPLC to determine the conversion of the starting material and the formation of the product.
- Work-up and Purification:
 - Once the reaction is complete, add a filter aid like Celite to the mixture and filter to remove the microbial cells.[\[9\]](#)
 - Saturate the aqueous filtrate with sodium chloride to reduce the solubility of the product.

- Extract the product from the aqueous phase with an organic solvent such as ethyl acetate.
- Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude **(S)-ethyl 4-chloro-3-hydroxybutanoate** by vacuum distillation to yield the final product.[10]

Logical Workflow for Biocatalytic Synthesis



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